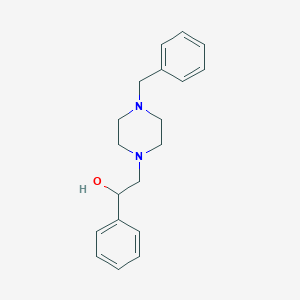

2-(4-苄基哌嗪基)-1-苯基-1-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-Benzylpiperazino)-1-phenyl-1-ethanol” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

While specific synthesis information for “2-(4-Benzylpiperazino)-1-phenyl-1-ethanol” was not found, a related compound, 1-benzylpiperazine, can be synthesized from piperazine hexahydrate and benzyl chloride . Another compound, 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, was synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile with selenium element in the presence of sodium borohydride and ethanol .科学研究应用

催化和合成

研究表明,特定的催化剂和方法在复杂分子的合成中非常有用。例如,已证明使用金(I)催化的分子间氢烷氧基化对于烷基烯丙基醚的有效合成,强调了一种可能应用于或受2-(4-苯甲基哌嗪基)-1-苯基-1-乙醇的合成或功能化的启发的方法(Zhang & Widenhoefer, 2008)。

生物化学应用

对可再生来源的芳香族化合物生物合成的研究提供了对微生物生产苯甲醇(一种与2-(4-苯甲基哌嗪基)-1-苯基-1-乙醇结构相关的化合物)的见解。该研究证明了工程微生物途径合成复杂有机分子的潜力,为化学合成提供了一种可持续的方法(Pugh et al., 2015)。

材料科学

在材料科学中,具有特定性能的新型单体和聚合物的开发是研究的一个关键领域。例如,对新型氟化单体的研究揭示了分子结构对所得材料的物理性质的影响,这在考虑2-(4-苯甲基哌嗪基)-1-苯基-1-乙醇在新型材料合成中的应用时可能是相关的(Bracon et al., 2000)。

化学澄清和脱水

在生物成像的背景下,寻找可以在不降低 GFP 等标记物荧光的情况下清除组织的化学物质,已导致替代溶剂的发现。这一研究领域表明了对溶剂对分子性质影响的更广泛的化学研究,这可能会影响 2-(4-苯甲基哌嗪基)-1-苯基-1-乙醇在生物应用中的利用(Becker et al., 2012)。

作用机制

Target of Action

Benzylpiperazine, a related compound, has been found to have a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . It also has a high affinity action at the alpha2-adrenoreceptor .

Mode of Action

Benzylpiperazine, a structurally similar compound, acts as an antagonist at the alpha2-adrenoreceptor, inhibiting negative feedback and causing an increase in released noradrenaline .

Biochemical Pathways

The related compound benzylpiperazine is known to affect the noradrenaline and dopamine pathways .

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized hepatically and excreted renally . The bioavailability of benzylpiperazine is unknown .

Result of Action

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties .

生化分析

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have been found to exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity

Molecular Mechanism

Similar compounds have been found to interact with oxidoreductase proteins

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19(18-9-5-2-6-10-18)16-21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10,19,22H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKPBKIXBACXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)